2,6-Dibromo-4-methoxyaniline
CAS No.: 95970-05-1
Cat. No.: VC1974896
Molecular Formula: C7H7Br2NO
Molecular Weight: 280.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 95970-05-1 |
---|---|
Molecular Formula | C7H7Br2NO |
Molecular Weight | 280.94 g/mol |
IUPAC Name | 2,6-dibromo-4-methoxyaniline |
Standard InChI | InChI=1S/C7H7Br2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 |
Standard InChI Key | JIZVMILRYBKPFN-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C(=C1)Br)N)Br |
Canonical SMILES | COC1=CC(=C(C(=C1)Br)N)Br |
Introduction
Chemical Identity and Basic Properties
2,6-Dibromo-4-methoxyaniline is characterized by two bromine atoms at positions 2 and 6, and a methoxy group at position 4 of the aniline ring. This substitution pattern provides the molecule with unique chemical reactivity and physical characteristics that distinguish it from other brominated anilines.
Chemical Identifiers
The compound's structural identity is defined by several standard chemical identifiers as detailed in Table 1.
Table 1: Chemical Identifiers of 2,6-Dibromo-4-methoxyaniline
Parameter | Value |
---|---|
CAS Number | 95970-05-1 |
Molecular Formula | C₇H₇Br₂NO |
Molecular Weight | 280.94 g/mol |
IUPAC Name | 2,6-dibromo-4-methoxyaniline |
SMILES | COC1=CC(=C(C(=C1)Br)N)Br |
InChI | InChI=1S/C7H7Br2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 |
InChIKey | JIZVMILRYBKPFN-UHFFFAOYSA-N |
EC Number | 694-804-4 |
Physical Properties
The physical characteristics of 2,6-Dibromo-4-methoxyaniline contribute to its handling properties and application potential. These properties are summarized in Table 2.
Table 2: Physical Properties of 2,6-Dibromo-4-methoxyaniline
Property | Value |
---|---|
Physical State | Solid |
Density | 1.9±0.1 g/cm³ |
Melting Point | 79-80°C |
Boiling Point | 293.6±35.0°C at 760 mmHg |
Flash Point | 131.4±25.9°C |
Vapor Pressure | 0.0±0.6 mmHg at 25°C |
Refractive Index | 1.628 |
LogP | 3.45 |
XLogP3-AA | 2.6 |
Solubility | Insoluble in water; Soluble in organic solvents |
Structural Characteristics
2,6-Dibromo-4-methoxyaniline has a distinctive structure that influences its chemical behavior and reactivity patterns. The compound consists of a benzene ring with an amino group (-NH₂) at position 1, bromine atoms at positions 2 and 6, and a methoxy group (-OCH₃) at position 4.
Structural Features
The presence of electron-donating (methoxy and amino) and electron-withdrawing (bromine) groups creates an interesting electronic distribution within the molecule. The amino group at position 1 and the methoxy group at position 4 donate electrons to the aromatic ring, while the bromine atoms at positions 2 and 6 exert electron-withdrawing effects through their electronegativity. This combination of electronic effects contributes to the compound's unique reactivity profile.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2,6-Dibromo-4-methoxyaniline, with the bromination of 4-methoxyaniline (p-anisidine) being the most common approach.
Bromination of 4-methoxyaniline
The primary synthetic route involves the direct bromination of 4-methoxyaniline using molecular bromine. The regioselectivity of this reaction is influenced by the directing effects of the amino and methoxy substituents.
A typical procedure involves:
-
Placing p-anisidine (3.5 g, 28.4 mmol) in a mixture of CH₂Cl₂ (120 ml) and methanol (60 ml)
-
Adding bromine under controlled conditions
-
Stirring the reaction mixture for an appropriate duration
-
Quenching with a suitable reducing agent to neutralize excess bromine
The reaction proceeds with high regioselectivity, directing bromination to the positions ortho to the amino group, yielding 2,6-Dibromo-4-methoxyaniline with typical yields around 44%.
Spectroscopic Characterization
Spectroscopic data provides crucial information for the identification and structural confirmation of 2,6-Dibromo-4-methoxyaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers valuable insights into the structure of 2,6-Dibromo-4-methoxyaniline. The proton (¹H) and carbon (¹³C) NMR data are presented below:
¹H-NMR (300 MHz, CDCl₃):
The singlet at δ 7.01 corresponds to the two equivalent aromatic protons at positions 3 and 5. The broad singlet at δ 4.19 represents the two protons of the amino group, while the singlet at δ 3.72 is attributed to the three protons of the methoxy group.
¹³C-NMR (75 MHz, CDCl₃):
-
δ 152.16 - C-4 (carbon attached to methoxy group)
-
δ 136.32 - C-1 (carbon attached to amino group)
-
δ 118.15 - C-3, C-5 (aromatic carbons)
-
δ 109.24 - C-2, C-6 (carbons attached to bromine)
These assignments are consistent with the expected chemical shifts for the respective carbon environments in the molecule.
Mass Spectrometry
Mass spectrometric analysis of 2,6-Dibromo-4-methoxyaniline would be expected to show characteristic isotope patterns due to the presence of two bromine atoms. The exact mass is reported as 278.889435 , which corresponds to the molecular formula C₇H₇Br₂NO.
The predicted collision cross-section data for various adducts of 2,6-Dibromo-4-methoxyaniline in mass spectrometry analysis is provided in Table 3.
Table 3: Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 279.89671 | 145.8 |
[M+Na]⁺ | 301.87865 | 141.1 |
[M+NH₄]⁺ | 296.92325 | 148.0 |
[M+K]⁺ | 317.85259 | 147.4 |
[M-H]⁻ | 277.88215 | 146.9 |
[M+Na-2H]⁻ | 299.86410 | 147.4 |
[M]⁺ | 278.88888 | 144.3 |
[M]⁻ | 278.88998 | 144.3 |
This data is valuable for analytical identification and characterization of the compound in complex mixtures .
Chemical Reactivity
The reactivity of 2,6-Dibromo-4-methoxyaniline is primarily governed by the functional groups present in the molecule and their electronic effects on the aromatic ring.
Reactivity of Amino Group
The amino group in 2,6-Dibromo-4-methoxyaniline can participate in various reactions:
-
Diazotization to form diazonium salts, which can undergo further transformations such as Sandmeyer reactions
-
Acylation to form amides
-
Alkylation to form secondary and tertiary amines
-
Condensation reactions with carbonyl compounds
These transformations make 2,6-Dibromo-4-methoxyaniline valuable in the synthesis of more complex structures.
Reactivity of Bromine Substituents
The bromine atoms at positions 2 and 6 serve as excellent handles for further functionalization through various cross-coupling reactions:
-
Suzuki-Miyaura coupling with boronic acids or esters
-
Stille coupling with organotin compounds
-
Sonogashira coupling with terminal alkynes
-
Heck reactions with alkenes
-
Negishi coupling with organozinc reagents
These reactions can be used to introduce diverse functional groups at positions 2 and 6, enabling the synthesis of complex molecules .
Reactivity of Methoxy Group
The methoxy group at position 4 can undergo demethylation under certain conditions to yield a hydroxy group. This transformation opens up additional synthetic possibilities through reactions of the resulting phenol.
Applications and Uses
2,6-Dibromo-4-methoxyaniline finds applications in various fields due to its functional group diversity and potential for further modification.
Synthetic Intermediate
The primary application of 2,6-Dibromo-4-methoxyaniline is as a valuable intermediate in organic synthesis. It serves as a building block for:
-
Pharmaceutically active compounds
-
Agrochemicals
-
Dyes and pigments
-
Functional materials
-
Heterocyclic compounds
The presence of multiple functional groups and reactive sites makes it particularly useful for accessing structurally diverse compounds.
Cross-Coupling Chemistry
The bromine substituents at positions 2 and 6 allow for selective functionalization through various cross-coupling reactions. This reactivity is exploited in the synthesis of:
-
Biaryl compounds
-
Alkynylated derivatives
-
Styrene derivatives
-
Complex heterocycles
Research has shown that 2,6-Dibromo-4-methoxyaniline can undergo Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with boronic acids or esters .
Biological Activity
2,6-Dibromo-4-methoxyaniline exhibits several biological activities that make it interesting for potential therapeutic applications.
Enzyme Inhibition
Studies have indicated that 2,6-Dibromo-4-methoxyaniline and structurally similar compounds can function as enzyme inhibitors. The compound's ability to interact with enzyme active sites is facilitated by:
-
The bromine atoms, which can form halogen bonds with protein residues
-
The amino group, which can participate in hydrogen bonding
-
The methoxy group, which can engage in hydrophobic interactions
These non-covalent interactions contribute to the compound's enzyme inhibitory properties.
Cytotoxicity
Research has demonstrated that 2,6-Dibromo-4-methoxyaniline exhibits concentration-dependent cytotoxicity against certain cell lines, particularly Hep-G2 cells. Studies have shown that concentrations above 50 μM lead to significant reduction in cell viability, suggesting potential applications in cancer research.
This cytotoxic effect is likely mediated through multiple mechanisms, including:
-
Interference with cellular signaling pathways
-
Disruption of cellular membrane integrity
-
Induction of apoptotic cell death
-
Inhibition of critical enzymes involved in cell proliferation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume